molecular formula C15H13ClN2O3S B2583459 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921812-40-0

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2583459
CAS No.: 921812-40-0
M. Wt: 336.79
InChI Key: NADNRWIFRNOHMT-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for research applications, particularly in the field of oncology and enzyme inhibition. Its molecular structure integrates a 2-oxoindoline (isatin) moiety, a privileged scaffold in medicinal chemistry known for its diverse biological profile . This compound is intended for investigational use in biochemical studies. Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs), which are investigated for their role in modulating pH homeostasis in hypoxic tumor environments . The structural features of this analog suggest potential for targeting tumor-associated carbonic anhydrase isoforms such as CA IX . Furthermore, research on structurally similar compounds, specifically those containing both a sulfonamide group and an isatin unit, has demonstrated significant in vitro cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism of action for related active compounds involves the induction of apoptosis, characterized by a decrease in mitochondrial membrane potential and an increase in the proportion of cells in the sub-G1 phase . Researchers can utilize this compound as a lead structure or chemical tool to explore novel pathways in cancer biology and to develop new therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-chloro-4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-9-2-4-12(8-13(9)16)22(20,21)18-11-3-5-14-10(6-11)7-15(19)17-14/h2-6,8,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADNRWIFRNOHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their ability to inhibit bacterial folic acid synthesis, making them effective against various bacterial infections. The specific compound 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has shown promising antimicrobial properties in preliminary studies. Its structural similarities with other sulfonamides suggest that it could be developed into a novel antibiotic agent.

Anticancer Research

Research indicates that compounds with similar structures may possess anticancer properties. The unique combination of the oxoindole moiety with the sulfonamide group in this compound could enhance its interaction with biological targets involved in cancer progression. Studies have shown that modifications to the sulfonamide structure can lead to improved efficacy against various cancer cell lines.

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialInhibits bacterial growth via folic acid synthesis inhibition.
AnticancerPotential to inhibit cancer cell proliferation through targeted mechanisms.
Enzyme InhibitionMay act as an inhibitor for specific enzymes involved in metabolic pathways.

Synthesis and Evaluation

The synthesis of this compound can be achieved through various synthetic routes, allowing for the generation of analogs with diverse biological activities. For instance, studies have demonstrated that altering the substituents on the benzenesulfonamide can significantly affect its pharmacological profile.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Preliminary interaction studies suggest that the oxoindole moiety enhances cellular permeability, potentially leading to increased efficacy in target tissues.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain kinases or enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The activity of sulfonamide derivatives is highly dependent on substituents and appended moieties. Below is a comparative analysis of key structural analogs:

Compound Name Benzenesulfonamide Substituents Attached Moiety Key Functional Groups Reference
3-Chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide 3-Cl, 4-CH₃ 2-Oxoindolin-5-yl Chloro, methyl, sulfonamide
FC85 (imidazole-modified analog) 4-CH₃ 2-Oxoindolin-5-yl + imidazole Methyl, imidazole, sulfonamide
N-[(2-Styryl)-quinolinyl]-benzenesulfonamide Variable (e.g., NO₂, OH) Quinoline + styryl Nitro, hydroxyl, sulfonamide
Sulfamethoxazole-4-thiazolidinone hybrids NH₂ (sulfamethoxazole) Isoxazole + thiazolidinone Amino, heterocyclic rings
4-[5-(4-Cl-phenyl)-pyrazolyl]-benzenesulfonamide H Pyrazoline + chloro-phenyl Chloro, pyrazoline, sulfonamide

Key Observations :

  • Electron-withdrawing groups (EWGs) : Chloro and nitro substituents enhance acidity of the sulfonamide, improving metal chelation and enzyme inhibition .
  • Heterocyclic appendages: Indolinone and quinoline moieties confer apoptosis-modulating activity, while thiazolidinones and pyrazolines target enzymes like carbonic anhydrase .

Key Findings :

  • EWG Impact: The 3-Cl substituent in the target compound likely enhances metal-binding capacity, analogous to nitro groups in styrylquinoline derivatives .
  • Indolinone vs. Pyrazoline: Indolinone-based sulfonamides (e.g., FC85) show cytotoxicity, while pyrazoline derivatives () inhibit carbonic anhydrase, highlighting scaffold-dependent target specificity .
  • Hybrid Structures: Appending heterocycles (e.g., thiazolidinone in ) broadens activity spectra but may reduce selectivity .

Biological Activity

3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of cancer research and antimicrobial applications. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound exhibits a unique structure that facilitates interactions with various biomolecules. Notably, it has been shown to interact with caspase-3, a critical enzyme involved in the apoptosis pathway. This interaction is fundamental to its anticancer properties.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis via caspase-3 activation
AntimicrobialInhibits bacterial folic acid synthesis
Enzyme InhibitionModulates activity of specific kinases

Cellular Effects

In cancer cell lines, this compound has demonstrated the ability to induce apoptosis. This is primarily achieved through the activation of caspase-3, leading to programmed cell death in various cancer types, including HeLa and MCF-7 cells. The compound's efficacy can be quantified by its IC50 values in these cell lines.

Table 2: IC50 Values Against Cancer Cell Lines

Cell Line IC50 (µM) Reference
HeLa0.126
MCF-70.071
K5620.164

The compound's mechanism involves binding to the active site of caspase-3, which triggers a cascade of events leading to apoptosis. Additionally, its sulfonamide group may confer broad-spectrum antimicrobial properties by inhibiting bacterial growth through interference with folic acid metabolism.

Research Applications

Research into this compound has highlighted its potential in several applications:

  • Chemistry : Used as a building block for synthesizing complex molecules.
  • Medicine : Investigated for therapeutic applications in cancer treatment and as an antimicrobial agent.
  • Industry : Explored for use in developing new materials and industrial chemicals.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to better understand how modifications affect biological activity. For instance, derivatives with different substituents have been synthesized and tested for their anticancer properties.

Table 3: Structure-Activity Relationship Findings

Compound Activity IC50 (µM) Reference
4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamideAnticancer10.99 ± 1.06
2-fluoro-N-[5-[5-(2-methyl-1-oxo-3h-isoindol-5-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamideAntimicrobial11.77 ± 4.57
4-methyl-N-(1H-indol-5-yloxy)benzenesulfonamideEnzyme inhibition44.3

Q & A

Q. What structure-activity relationship (SAR) trends guide the design of analogs with improved potency?

  • SAR Insights :
  • Sulfonamide Linker : Rigidifying the N-(2-oxoindolin) group (e.g., substituting with morpholine) enhances CA-II affinity by 3-fold .
  • Chloro Substituent : Retaining the 3-Cl-4-Me configuration maintains optimal steric and electronic interactions with CA-II .

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